molecular formula C23H26N2O B10884272 1-[(4-Methoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine

1-[(4-Methoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine

Cat. No.: B10884272
M. Wt: 346.5 g/mol
InChI Key: FRBFOVICXRVYEY-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine is a compound that belongs to the class of piperazine derivatives Piperazines are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods typically require specific reaction conditions, such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and the use of protective groups to ensure selective reactions.

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents, catalysts, and purification techniques plays a crucial role in the industrial synthesis of these compounds.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1-[(4-Methoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The methoxyphenyl and naphthalenylmethyl groups may enhance the compound’s binding affinity and selectivity for certain targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Methoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine is unique due to the presence of both the methoxyphenyl and naphthalenylmethyl groups, which may confer distinct chemical and biological properties. This combination of functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Biological Activity

1-[(4-Methoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine is a synthetic compound belonging to the piperazine class, characterized by its unique structural features that may contribute to its pharmacological properties. The compound's molecular formula indicates a weight of 390.5 g/mol, and its structure includes a piperazine ring with a 4-methoxyphenyl and a naphthalen-2-ylmethyl group. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic applications, and relevant research findings.

Research indicates that this compound may exhibit significant binding affinity to various receptors, particularly those involved in neurological functions. Studies involving molecular docking have suggested that piperazine derivatives can inhibit human acetylcholinesterase, which is crucial for neurotransmitter regulation in the central nervous system .

Potential Therapeutic Applications

The compound is being explored for its potential applications in treating neurological disorders and other conditions where piperazine derivatives have shown promise. Its unique combination of methoxy and naphthalene groups may confer distinct pharmacological effects compared to other derivatives.

Case Studies

Comparative Analysis with Similar Compounds

Compound NameStructural HighlightsUnique Features
1-(3-Ethoxy-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazineEthoxy and methoxy groupsDifferent substitution pattern on benzene ring
1-(1-Naphthylmethyl)piperazineLacks methoxy substitutionSimpler structure with only naphthalene substitution
4-(1-Naphthylmethyl)piperazineSimilar naphthalene substitutionNo methoxy group present

The uniqueness of this compound lies in its combination of both methoxyphenyl and naphthalenemethyl groups, potentially leading to distinct pharmacological effects compared to other piperazine derivatives.

Properties

Molecular Formula

C23H26N2O

Molecular Weight

346.5 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine

InChI

InChI=1S/C23H26N2O/c1-26-23-10-7-19(8-11-23)17-24-12-14-25(15-13-24)18-20-6-9-21-4-2-3-5-22(21)16-20/h2-11,16H,12-15,17-18H2,1H3

InChI Key

FRBFOVICXRVYEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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